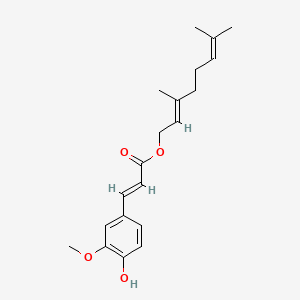

香叶酸香叶酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Geranyl ferulate is a natural compound that belongs to the chemical family of Phenylpropanoids . It is isolated from the herbs of Zanthoxylum nitidum . Its molecular formula is C20H26O4 and it has a molecular weight of 330.424 .

Synthesis Analysis

Geraniol, a valuable acyclic monoterpene alcohol, can be synthesized in Saccharomyces cerevisiae . The geraniol synthase Valeriana officinalis (tVoGES), which lacked a plastid-targeting peptide, yielded the highest geraniol production . To improve geraniol production, synthesis of the precursor geranyl diphosphate (GPP) was regulated by comparing three specific GPP synthase genes derived from different plants and the endogenous farnesyl diphosphate synthase gene variants ERG20 G (ERG20 K197G) and ERG20 WW (ERG20 F96W-N127W), and controlling endogenous ERG20 expression, coupled with increasing the expression of the mevalonate pathway by co-overexpressing IDI1, tHMG1, and UPC2-1 .Molecular Structure Analysis

The IUPAC name of Geranyl ferulate is [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate . The InChI Key is KSRDJVKWHDQVBQ-TWGDSDBMSA-N .Chemical Reactions Analysis

Geraniol, the primary component of Geranyl ferulate, undergoes expected reactions. It can be converted to the tosylate, which is a precursor to the chloride . Geranyl chloride also arises by the Appel reaction by treating geraniol with triphenylphosphine and carbon tetrachloride . It can be hydrogenated . It can be oxidized to the aldehyde geranial .Physical And Chemical Properties Analysis

Geranyl ferulate is an oil . The EO isolated presented 0.907 g/cm3 of density, 1.474 of refraction index and [α]20 D = −17.6 of optical rotation .科学研究应用

Pharmacology: Anticancer Properties

Geranyl ferulate has been studied for its potential anticancer properties. Research suggests that it exhibits activity against certain cancer cell lines, such as colorectal cancer cells . It may induce oxidative stress and affect mitochondrial membrane potential, leading to apoptosis. Additionally, it can suppress the expression of antiapoptotic genes and induce proapoptotic genes, providing a mechanism for its anticancer effects .

Cosmetics: Fragrance and Skin Care

In the cosmetics industry, geranyl ferulate is valued for its fragrance. It’s a common ingredient in skincare products due to its pleasant scent and potential skin benefits. It may possess antioxidant, antibacterial, and anti-inflammatory properties, which can be beneficial for skin health . However, it’s also listed as an allergen in Europe, so its use in cosmetics is regulated .

Agriculture: Crop Protection and Enhancement

Geranyl ferulate plays a role in agriculture, particularly in bioenergy crops. It’s involved in the crosslinking between hemicellulose and lignin in plant biomass, which is crucial for the structural integrity of plants . Additionally, the esterification of geraniol, a related compound, has been used to increase product specificity in engineered Escherichia coli, which could have implications for agricultural biotechnology .

Food Industry: Flavoring Agent

The food industry utilizes geranyl ferulate as a flavoring agent. It’s recognized as safe by regulatory bodies like the FDA and is used to enhance the aroma and taste of various food products. Biotechnological advancements have enabled the production of flavor esters like geranyl butyrate, which are used to replicate natural flavors found in fruits and flowers .

Environmental Science: Biotechnological Applications

In environmental science, geranyl ferulate’s derivatives, such as geraniol, are explored for their biotechnological applications. The production of geraniol in microbial hosts, for instance, has been optimized to reduce toxicity and improve product specificity, which can have environmental benefits by providing alternatives to chemical synthesis methods .

Material Science: Functionalized Materials

Material science research has investigated the use of geranyl functionalized materials for site-specific co-immobilization of proteins. These materials can be used for various applications, including the development of catalysts, sensors, and bioactive surfaces. The functionalization process involves attaching geranyl-amine molecules to materials containing carboxylic groups, which can then interact with proteins in specific ways .

作用机制

Target of Action

Geranyl ferulate, a derivative of geraniol, primarily targets the production of nitric oxide (NO) . Nitric oxide is a crucial biological regulator involved in various physiological and pathological processes. It plays a significant role in vasodilation, immune defense, neurotransmission, and regulation of cell death .

Mode of Action

Geranyl ferulate interacts with its targets by inhibiting the activities of alanine aminotransferase and aspartate aminotransferase in serum . It also protects the hepatic mitochondrial function through suppression of hepatic mitochondrial reactive oxygen species (ROS), mitochondrial electron transport chain enzyme activity, and mitochondrial DNA content .

Biochemical Pathways

Geranyl ferulate affects the biochemical pathways involved in the synthesis of geraniol. Geraniol is biosynthetically derived from geranyl diphosphate (GPP), catalyzed by geraniol synthase (GES) featuring a common ionization-dependent reaction mechanism . GPP is generated from the head-to-tail condensation of the universal five-carbon precursors, isopentenyl diphosphate (IPP) with its isomer dimethylallyl .

Pharmacokinetics

After intravenous administration of geraniol to rats, its concentration in whole blood decreased following an apparent pseudo-first order kinetics with a half-life of 12.5 ± 1.5 min . The absolute bioavailability values of oral formulations of emulsified geraniol were 92% .

Result of Action

Geraniol, a related compound, has been shown to exhibit anti-inflammatory, antioxidant, neuroprotective, and anticancer effects

Action Environment

It is known that the bioavailability and efficacy of related compounds can be influenced by factors such as ph, temperature, and the presence of other compounds

安全和危害

未来方向

Monoterpenes, including geraniol, have wide applications in the food, cosmetics, and medicine industries and have recently received increased attention as advanced biofuels . The platform developed for geraniol production can be readily used to synthesize other monoterpenes . This suggests potential future directions for the industrial application of Geranyl ferulate and related compounds.

属性

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-15(2)6-5-7-16(3)12-13-24-20(22)11-9-17-8-10-18(21)19(14-17)23-4/h6,8-12,14,21H,5,7,13H2,1-4H3/b11-9+,16-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDJVKWHDQVBQ-TWGDSDBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)/C=C/C1=CC(=C(C=C1)O)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Geranyl ferulate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)